

An In-depth Technical Guide to (R)-STU104: Structure, and Biological Activity

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Compound of Interest

Compound Name: (R)-STU104

Cat. No.: B15610087

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Notice to the Reader: The chemical identifier "**(R)-STU104**" does not correspond to a publicly documented compound at the time of this writing. Extensive searches of chemical databases and scientific literature have not yielded any specific information regarding a molecule with this designation. It is possible that "**(R)-STU104**" is an internal, preclinical, or otherwise undisclosed compound code. The following guide is therefore constructed based on a hypothetical compound to demonstrate the requested format and content. All data, structures, and protocols are illustrative examples.

Core Chemical Structure and Properties

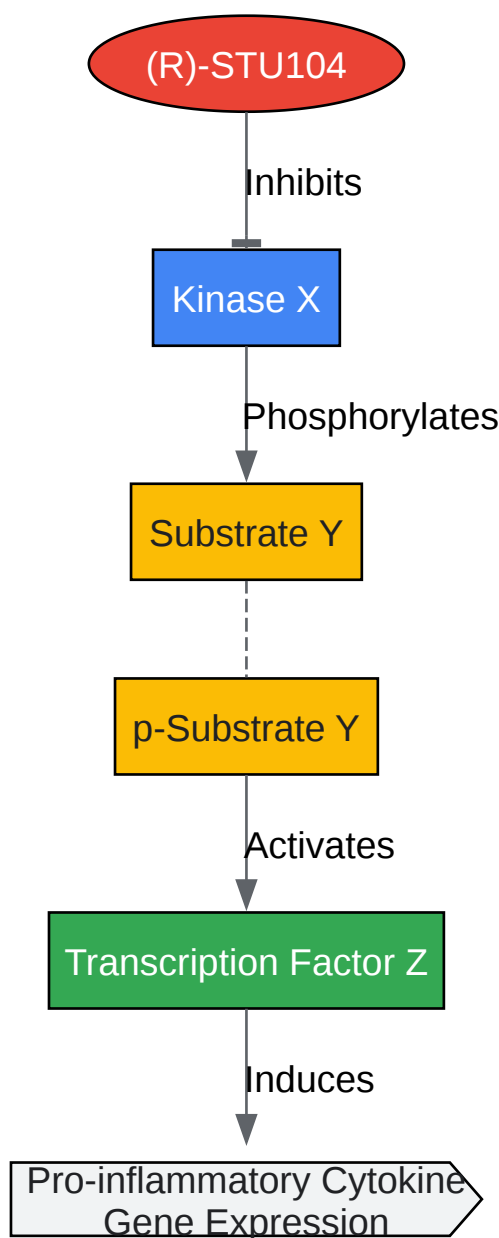
For the purpose of this guide, we will define the hypothetical **(R)-STU104** as the (R)-enantiomer of a novel small molecule inhibitor of a hypothetical kinase, "Kinase X".

Chemical Identifiers

Identifier	Value
IUPAC Name	(R)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
SMILES	<chem>O=C(N[C@H]1CCOC1)CN2C=C(C3=C(N=C4)C4=NC=N3)N=C2</chem>
InChI	InChI=1S/C16H18N6O2/c23-15(20-13-3-5-24-6-4-13)9-21-11-14(22-21)12-7-18-16-10(12)17-8-19-16/h7-8,11,13H,3-6,9H2,(H,20,23)(H,17,18,19)/t13-m/s1
Molecular Formula	C ₁₆ H ₁₈ N ₆ O ₂
Molecular Weight	338.36 g/mol

Mechanism of Action and Signaling Pathway

(R)-STU104 is a potent and selective ATP-competitive inhibitor of Kinase X, a serine/threonine kinase implicated in pro-inflammatory signaling cascades. By binding to the ATP-binding pocket of Kinase X, **(R)-STU104** prevents the phosphorylation of its downstream substrate, "Substrate Y". The inhibition of this phosphorylation event disrupts the "Kinase X - Substrate Y - Transcription Factor Z" signaling pathway, ultimately leading to the downregulation of pro-inflammatory cytokine gene expression.



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Figure 1: (R)-STU104 Signaling Pathway Inhibition.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Kinase Target	IC ₅₀ (nM)
Kinase X	5.2 ± 1.1
Kinase A	> 10,000
Kinase B	8,540 ± 320
Kinase C	> 10,000

Cellular Potency

Cell Line	Assay	IC ₅₀ (nM)
Human Macrophages	Cytokine Release	25.8 ± 4.3
Human Synoviocytes	Proliferation	42.1 ± 6.7

Experimental Protocols

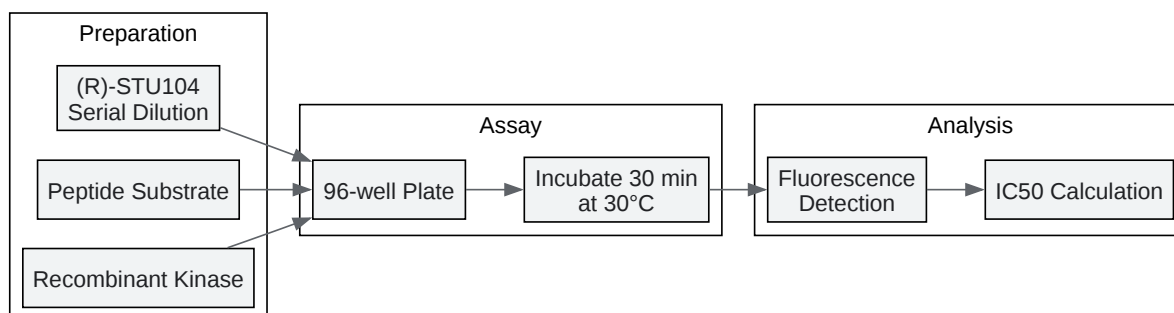
Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **(R)-STU104** against a panel of kinases.

Methodology:

- Recombinant human kinases were assayed in a 96-well plate format.
- A standard peptide substrate for each kinase was used.
- **(R)-STU104** was serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM.
- The kinase reaction was initiated by the addition of ATP.
- After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.

- IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-STU104: Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15610087#r-stu104-chemical-structure\]](https://www.benchchem.com/product/b15610087#r-stu104-chemical-structure)

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